molecular formula C31H42N6O3 B1277382 Anamorelin CAS No. 249921-19-5

Anamorelin

Cat. No.: B1277382
CAS No.: 249921-19-5
M. Wt: 546.7 g/mol
InChI Key: VQPFSIRUEPQQPP-MXBOTTGLSA-N
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Mechanism of Action

Target of Action

Anamorelin primarily targets ghrelin receptors . Ghrelin, often referred to as the “hunger hormone,” is a naturally occurring hormone that plays a crucial role in regulating appetite, metabolism, and energy homeostasis .

Mode of Action

this compound mimics the action of naturally occurring ghrelin by binding to its receptors . It acts as a potent and highly specific agonist of ghrelin receptors . This interaction leads to significant increases in plasma levels of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) .

Biochemical Pathways

The activation of ghrelin receptors by this compound triggers several biochemical pathways. It stimulates appetite, promotes lipogenesis (fat production), increases body weight, improves gastric motility, reduces catabolic wasting, and inflammation . It also inhibits the expression of inflammation-causing cytokines, such as IL-1α, IL-6, and tumor necrosis factor, thereby reducing inflammation .

Result of Action

The interaction of this compound with ghrelin receptors leads to a variety of molecular and cellular effects. It improves appetite and muscle mass in patients with advanced cancer . It also increases lean body mass and body weight, and may have anti-inflammatory effects on patients with cancer-associated cachexia syndrome .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, patients with worse performance status and low prognostic nutritional index were associated with early discontinuation of this compound . Furthermore, studies involving this compound combined with other multimodal treatments including nutrition counseling, exercise, treatment of hormonal abnormalities, and anti-inflammatory agents are needed . This suggests that the patient’s overall health status, nutritional intake, and concurrent treatments can significantly influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Anamorelin plays a significant role in biochemical reactions by interacting with the ghrelin/growth hormone secretagogue receptor (GHSR). This interaction leads to the stimulation of growth hormone release, which in turn increases levels of insulin-like growth factor 1 (IGF-1) and insulin-like growth factor-binding protein 3 (IGFBP-3) in the plasma . This compound does not significantly affect the levels of other hormones such as prolactin, cortisol, insulin, glucose, adrenocorticotropic hormone (ACTH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), or thyroid-stimulating hormone (TSH) .

Cellular Effects

This compound has been shown to influence various cellular processes. It enhances appetite and increases body weight, lean body mass, and muscle strength . This compound also affects cell signaling pathways by inhibiting the expression of pro-inflammatory cytokines such as interleukin-1 alpha (IL-1α), interleukin-6 (IL-6), and tumor necrosis factor (TNF), thereby reducing inflammation . Additionally, it inhibits nuclear factor kappa B (NF-κB), which plays a role in muscle proteolysis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ghrelin receptor (GHSR) and mimicking the action of ghrelin . This binding stimulates the release of growth hormone, which subsequently increases IGF-1 levels . This compound also inhibits the production of pro-inflammatory cytokines by blocking NF-κB, thereby reducing muscle breakdown . The compound’s ability to increase appetite and muscle mass is attributed to its anabolic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown sustained effects over time. Studies have demonstrated that this compound can maintain or increase lean body mass (LBM) for up to 12 weeks . The compound is stable and does not degrade significantly over this period . Long-term effects observed in in vitro and in vivo studies include increased appetite, improved body composition, and reduced inflammation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound lead to significant increases in body weight and lean body mass . At very high doses, this compound may cause adverse effects such as hyperglycemia and cardiovascular events . Threshold effects have been observed, with lower doses being effective in improving appetite and body composition without significant side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including demethylation, hydroxylation, dealkylation, desaturation, and N-oxidation . These metabolic processes are primarily mediated by liver enzymes, particularly cytochrome P450 3A4 (CYP3A4) . The major metabolites of this compound include M1 and M7, which are formed through these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily absorbed in the gastrointestinal tract and distributed to target tissues via the bloodstream . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . The compound’s distribution is influenced by its binding affinity to the ghrelin receptor and its ability to penetrate cell membranes .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with the ghrelin receptor on the cell membrane . The compound’s activity is influenced by its ability to bind to the receptor and initiate downstream signaling pathways . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments .

Chemical Reactions Analysis

Types of Reactions: Anamorelin undergoes various metabolic reactions, including demethylation, hydroxylation, dealkylation, desaturation, and N-oxidation . These reactions are primarily facilitated by human liver microsomes and cytochrome P450 enzymes.

Common Reagents and Conditions: The metabolic reactions of this compound involve reagents such as human liver microsomes and cytochrome P450 enzymes. The conditions typically include in vitro assays with human liver microsomes to study the metabolic pathways .

Major Products Formed: The major metabolites of this compound include M1, M7, M8, and M9, which are formed through the aforementioned metabolic reactions . These metabolites are identified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Comparison with Similar Compounds

  • Macimorelin
  • Ibutamoren

Properties

IUPAC Name

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O3/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39)/t26-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPFSIRUEPQQPP-MXBOTTGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179702
Record name Anamorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249921-19-5
Record name Anamorelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=249921-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anamorelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249921195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anamorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06645
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anamorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANAMORELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD5RBA1NKF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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